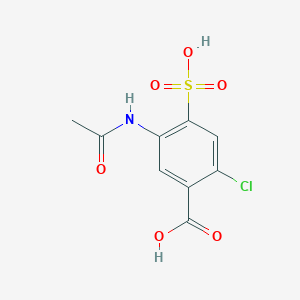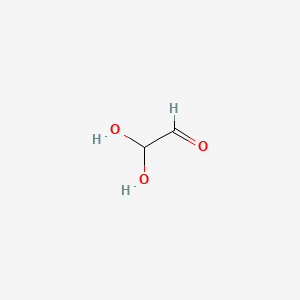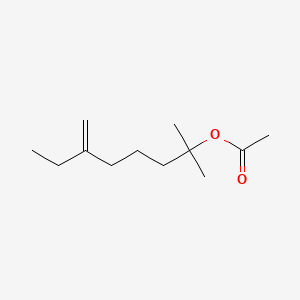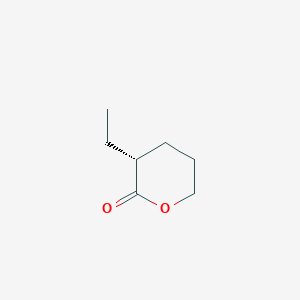
5-Acetamido-2-chloro-4-sulfobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-2-chloro-4-sulfobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetamido group, a chloro substituent, and a sulfonic acid group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-chloro-4-sulfobenzoic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of chlorosulfonic acid and phosphorus pentachloride as chlorinating agents . The process can be optimized by adjusting the molar ratios and reaction temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Environmental considerations, such as minimizing the use of hazardous reagents and managing waste, are also important in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetamido-2-chloro-4-sulfobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Acylation and Alkylation: The acetamido group can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, can be used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate, can be used for oxidation reactions.
Acylating Agents: Such as acetic anhydride, can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
5-Acetamido-2-chloro-4-sulfobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes and pigments due to its sulfonic acid group.
Mecanismo De Acción
The mechanism of action of 5-Acetamido-2-chloro-4-sulfobenzoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The acetamido group can form hydrogen bonds with amino acid residues, while the sulfonic acid group can participate in ionic interactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Acetamido-2-hydroxy benzoic acid: Similar structure but with a hydroxy group instead of a chloro group.
4-Acetamido-2-chloro benzoic acid: Lacks the sulfonic acid group.
2-Chloro-4-sulfobenzoic acid: Lacks the acetamido group.
Uniqueness
5-Acetamido-2-chloro-4-sulfobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the acetamido and sulfonic acid groups allows for diverse applications in various fields.
Propiedades
Número CAS |
66608-21-7 |
|---|---|
Fórmula molecular |
C9H8ClNO6S |
Peso molecular |
293.68 g/mol |
Nombre IUPAC |
5-acetamido-2-chloro-4-sulfobenzoic acid |
InChI |
InChI=1S/C9H8ClNO6S/c1-4(12)11-7-2-5(9(13)14)6(10)3-8(7)18(15,16)17/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16,17) |
Clave InChI |
VEPOZWJTGLVFEU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C(=C1)C(=O)O)Cl)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)



![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)


